1-Benzyl-3-(2-methoxyphenyl)pyrrolidine
Description
Significance of Pyrrolidine (B122466) Ring Systems in Biologically Active Molecules
The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a structural motif of profound importance in the realm of biologically active compounds. researchgate.netnih.gov Its prevalence is notable in a wide array of natural products, particularly alkaloids, as well as in a multitude of synthetic pharmaceuticals. nih.gov The significance of the pyrrolidine scaffold can be attributed to several key features.
Firstly, its saturated, non-planar nature provides a three-dimensional geometry that is highly advantageous for molecular recognition. researchgate.net Unlike flat, aromatic systems, the puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, facilitating targeted interactions with the complex three-dimensional surfaces of biological macromolecules such as enzymes and receptors. nbinno.com This ability to explore three-dimensional space is a critical factor in achieving high binding affinity and selectivity.
Secondly, the pyrrolidine ring can be readily functionalized at multiple positions, allowing for the generation of diverse chemical libraries. The nitrogen atom, in particular, serves as a convenient handle for introducing a variety of substituents, which can modulate the compound's physicochemical properties, such as its solubility, lipophilicity, and basicity.
Furthermore, the pyrrolidine scaffold is a key component of the amino acid proline, a fundamental building block of proteins. This inherent biocompatibility often translates into favorable pharmacokinetic and pharmacodynamic properties for pyrrolidine-containing drugs. The structural rigidity of the pyrrolidine ring can also be beneficial, as it reduces the conformational flexibility of a molecule, which can lead to a more favorable entropic profile upon binding to a biological target.
Overview of Chemical Space Exploration and Therapeutic Relevance of Pyrrolidine Derivatives
The versatility of the pyrrolidine scaffold has made it a focal point for chemical space exploration in drug discovery. tandfonline.com Medicinal chemists have developed a rich and varied synthetic toolbox for the construction and derivatization of the pyrrolidine ring, enabling the creation of vast libraries of compounds with diverse biological activities. nih.gov These efforts have led to the discovery of pyrrolidine derivatives with therapeutic applications across a broad spectrum of diseases.
Pyrrolidine-containing compounds have demonstrated efficacy as antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory agents. researchgate.net For instance, the pyrrolidine core is central to the mechanism of action of certain matrix metalloproteinase (MMP) inhibitors, which have been investigated for their potential in treating cancer and inflammatory diseases. benthamdirect.com Moreover, derivatives of pyrrolidine have been explored as inhibitors of acetylcholinesterase, a key target in the management of Alzheimer's disease. nih.gov The development of angiotensin-converting enzyme (ACE) inhibitors, a cornerstone of cardiovascular therapy, has also benefited from the incorporation of the pyrrolidine scaffold. tandfonline.com
The exploration of the chemical space around the pyrrolidine nucleus is further enriched by the ability to control its stereochemistry. The presence of one or more chiral centers in substituted pyrrolidines allows for the synthesis of stereoisomers with distinct biological activities. This stereochemical diversity is a powerful tool in the optimization of drug candidates, as different stereoisomers can exhibit vastly different affinities for their biological targets.
Specific Focus on 1-Benzyl-3-(2-methoxyphenyl)pyrrolidine as a Research Compound
Within the vast landscape of pyrrolidine derivatives, this compound stands as a specific entity for research purposes. This compound features a pyrrolidine ring substituted at the nitrogen atom with a benzyl (B1604629) group and at the 3-position with a 2-methoxyphenyl group. The benzyl group is a common feature in medicinal chemistry, often introduced to explore hydrophobic interactions within binding pockets. The 2-methoxyphenyl group provides both steric bulk and the potential for hydrogen bonding and dipole interactions.
Despite its well-defined structure, a comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the synthesis, properties, or biological activity of this compound. This suggests that while it may be available as a research chemical for screening or as a building block for the synthesis of more complex molecules, it has not been the subject of extensive investigation in its own right.
The lack of available data means that its potential therapeutic applications, mechanism of action, and detailed research findings remain uncharacterized in the public domain. It is a compound that represents a point in unexplored chemical space, and its properties are yet to be determined through future research endeavors.
Below is a table summarizing the available and unavailable data for this compound.
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C18H21NO |
| Molecular Weight | 267.37 g/mol |
| CAS Number | Not Available |
| Physical State | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Solubility | Not Available |
| Biological Activity | Not Documented |
| Research Applications | Not Documented |
Properties
IUPAC Name |
1-benzyl-3-(2-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-20-18-10-6-5-9-17(18)16-11-12-19(14-16)13-15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUWITMGPQXPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 1 Benzyl 3 2 Methoxyphenyl Pyrrolidine
Oxidative Transformations of the Pyrrolidine (B122466) Framework
The pyrrolidine ring in 1-benzyl-3-(2-methoxyphenyl)pyrrolidine, particularly the carbon atoms adjacent to the nitrogen, is susceptible to oxidation. The N-benzyl group can also undergo oxidative cleavage.
One of the common oxidative transformations of N-substituted pyrrolidines is the formation of lactams. For instance, N-acyl-pyrrolidines are known to be oxidized to the corresponding pyrrolidin-2-ones. This suggests that this compound could potentially be oxidized to the corresponding lactam, 1-benzyl-3-(2-methoxyphenyl)pyrrolidin-2-one, under suitable conditions. This type of oxidation often proceeds via an initial oxidation at the carbon alpha to the nitrogen atom.
The N-benzyl group itself can be a site of oxidation. Oxidative debenzylation is a common transformation for N-benzyl amines and can be achieved using various oxidizing agents. This reaction would yield 3-(2-methoxyphenyl)pyrrolidine. Furthermore, under more vigorous oxidation conditions, the aromatic rings could potentially be degraded, although this is a less controlled and synthetically useful transformation.
| Transformation | Potential Reagents and Conditions | Expected Product |
| Lactam Formation | Fe(II)/H2O2; O2 with iron complexes | 1-benzyl-3-(2-methoxyphenyl)pyrrolidin-2-one |
| Oxidative N-Debenzylation | Ceric ammonium (B1175870) nitrate; O2 with catalysts | 3-(2-methoxyphenyl)pyrrolidine |
Nucleophilic Substitution Reactions Involving the Compound
The nucleophilic character of the pyrrolidine nitrogen and the potential for substitution on both aromatic rings and the benzylic position are key aspects of the reactivity of this compound.
The lone pair of electrons on the nitrogen atom of the pyrrolidine ring makes it nucleophilic. As such, it can participate in reactions with various electrophiles. For example, pyrrolidine is known to react with activated aromatic systems, such as 2-methoxy-3-X-5-nitrothiophenes, in nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net This indicates that the nitrogen in this compound could react with suitable electrophiles.
Nucleophilic substitution can also occur at the benzylic carbon. Benzyl (B1604629) halides are known to undergo both SN1 and SN2 reactions. nih.gov While the N-benzyl group in the target molecule does not have a leaving group, derivatization to introduce one could open pathways for nucleophilic displacement at this position. The stability of the resulting benzyl carbocation would favor an SN1-type mechanism. researchgate.net
The 2-methoxyphenyl ring is generally not susceptible to nucleophilic aromatic substitution unless it is further activated by strong electron-withdrawing groups. The methoxy (B1213986) group is an electron-donating group, which disfavors nucleophilic attack on the aromatic ring.
| Reaction Type | Reactant | Potential Product | Mechanism |
| Nucleophilic attack by Nitrogen | Activated aryl halide | Quaternary ammonium salt | SNAr |
| Substitution at benzylic position (after modification) | Nucleophile | N-debenzylated and substituted product | SN1/SN2 |
Reduction Reactions of Related Pyrrolidine Derivatives
While this compound is a fully saturated heterocyclic system, reduction reactions are highly relevant in the synthesis of such molecules and their derivatives. The stereoselective reduction of substituted pyrroles is a key method for accessing functionalized pyrrolidines. chemrxiv.orgacs.orgnih.gov For instance, the catalytic hydrogenation of highly substituted pyrroles can lead to the formation of pyrrolidines with excellent diastereoselectivity. acs.org
Should derivatives of this compound containing reducible functional groups be synthesized, standard reduction methods would apply. For example, a ketone or ester group introduced onto the pyrrolidine ring or one of the aromatic rings could be reduced using hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride.
The aromatic rings of the benzyl and methoxyphenyl groups are generally resistant to reduction under mild conditions. However, under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature or using dissolving metal reductions (e.g., Birch reduction), the aromatic rings can be reduced to the corresponding cyclohexyl or cyclohexadienyl derivatives.
| Substrate Type | Reaction | Typical Reagents | Product |
| Substituted Pyrrole (B145914) | Catalytic Hydrogenation | H2, Rh/Al2O3 or Pd/C | Substituted Pyrrolidine |
| Aromatic Ring | Catalytic Hydrogenation | H2, High pressure/temperature, Rh/C | Cyclohexyl derivative |
| Aromatic Ring | Birch Reduction | Na, liquid NH3, alcohol | Cyclohexadiene derivative |
Functionalization and Derivatization Strategies Post-Synthesis
Post-synthesis modification of this compound can be achieved through reactions targeting the N-benzyl group or the 2-methoxyphenyl ring.
A primary derivatization strategy is the removal of the N-benzyl protecting group. N-debenzylation can be accomplished through various methods, most commonly via catalytic hydrogenolysis (e.g., using H2 and a palladium catalyst). researchgate.net This reaction is generally clean and efficient, yielding the secondary amine, 3-(2-methoxyphenyl)pyrrolidine. This secondary amine can then be further functionalized by reaction with a wide range of electrophiles, such as alkyl halides, acyl chlorides, and isocyanates, to introduce new substituents at the nitrogen atom. Acid-facilitated debenzylation has also been reported for related systems. researchgate.netmasterorganicchemistry.com An efficient N-debenzylation of various nitrogen-containing heterocycles can also be achieved using potassium tert-butoxide in DMSO with oxygen. masterorganicchemistry.com
The 2-methoxyphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating methoxy group, which is an ortho-, para-director. wikipedia.org Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the positions ortho and para to the methoxy group. researchgate.net Steric hindrance from the pyrrolidine substituent might influence the regioselectivity of these reactions.
Directed ortho-lithiation is another powerful strategy for the functionalization of aromatic rings containing a directing metalation group (DMG). The methoxy group can act as a DMG, directing a strong base like n-butyllithium to deprotonate the ortho position, which can then be quenched with various electrophiles. Similarly, the nitrogen of the benzylamine (B48309) moiety can also direct lithiation to the ortho position of its phenyl ring.
| Strategy | Reaction | Typical Reagents | Product |
| N-Debenzylation | Catalytic Hydrogenolysis | H2, Pd/C | 3-(2-methoxyphenyl)pyrrolidine |
| Electrophilic Aromatic Substitution | Nitration | HNO3, H2SO4 | Nitrated derivative on the methoxyphenyl ring |
| Directed ortho-Lithiation | Lithiation followed by electrophilic quench | n-BuLi, then E+ | Functionalized derivative at the position ortho to the methoxy group |
Computational Chemistry and Theoretical Studies of 1 Benzyl 3 2 Methoxyphenyl Pyrrolidine
Conformational Analysis and Molecular Geometries
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of 1-Benzyl-3-(2-methoxyphenyl)pyrrolidine is crucial to understanding its spatial arrangement and the orientation of its key functional groups. The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is not planar and typically adopts puckered conformations, such as the envelope (E) or twist (T) forms, to alleviate steric strain. The substitution at the 1 and 3 positions with bulky benzyl (B1604629) and 2-methoxyphenyl groups, respectively, significantly influences the preferred conformation.
Table 1: Predicted Stable Conformers and Relative Energies of this compound
| Conformer | Pyrrolidine Puckering | Dihedral Angle (N-C-C-Ar*) | Relative Energy (kcal/mol) |
| A | Twist (T) | ~75° | 0.00 |
| B | Envelope (E) | ~160° | 1.25 |
| C | Twist (T) | ~-80° | 2.10 |
Note: Dihedral angle refers to the torsion angle involving the nitrogen of the pyrrolidine, the benzylic carbon, the adjacent pyrrolidine carbon, and the aromatic ring of the benzyl group. Data is illustrative and based on typical values for similar substituted pyrrolidines.
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations provide profound insights into the electronic properties of this compound, which govern its reactivity and intermolecular interactions. Methods like DFT with appropriate basis sets (e.g., B3LYP/6-31G*) are commonly used to calculate a range of electronic descriptors.
The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, highlights regions of positive and negative electrostatic potential. The nitrogen atom of the pyrrolidine ring and the oxygen atom of the methoxy (B1213986) group are expected to be regions of high electron density (nucleophilic character), while the hydrogen atoms of the aromatic rings and the pyrrolidine ring will exhibit a more positive potential.
Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich 2-methoxyphenyl ring, while the LUMO may be distributed over the benzyl group and the pyrrolidine ring.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
Note: These values are hypothetical and represent typical ranges observed for structurally similar aromatic-substituted N-benzylpyrrolidines.
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.
Prediction of Binding Affinities and Orientations
In silico docking simulations of this compound against a panel of known biological targets can predict its binding affinity, typically expressed as a docking score or binding free energy. The benzyl and 2-methoxyphenyl groups are expected to play a crucial role in binding, likely engaging in hydrophobic and aromatic stacking interactions within the binding pocket of a receptor. The pyrrolidine nitrogen may act as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex. The specific stereochemistry of the 3-position will also significantly influence the binding orientation and affinity.
Identification of Potential Biological Targets
By screening this compound against a library of protein structures, molecular docking can help to identify potential biological targets. Pyrrolidine-containing compounds are known to interact with a variety of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The structural features of this particular molecule, with its combination of a basic nitrogen and two aromatic rings, suggest potential activity at receptors that recognize neurotransmitters like dopamine (B1211576) or serotonin (B10506), or enzymes that have aromatic-binding subsites.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Kinase A | -8.5 | Phe28, Trp112 | Pi-Pi Stacking |
| Leu87, Val34 | Hydrophobic | ||
| Asp145 | Hydrogen Bond (with pyrrolidine N) |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Hirshfeld Surface Analysis and Intermolecular Interactions in Solid State
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions.
Structure-Based Drug Design Principles Applied to Pyrrolidine Systems
The pyrrolidine scaffold is a common motif in many biologically active compounds and serves as a versatile template for structure-based drug design. researchgate.net The principles of this approach involve iteratively modifying a lead compound based on the three-dimensional structure of its biological target to improve its potency, selectivity, and pharmacokinetic properties.
For pyrrolidine systems like this compound, structure-based design could involve several strategies:
Modification of the N-benzyl group: Altering the substituents on the benzyl ring can modulate hydrophobic and electronic interactions with the target.
Variation of the 3-aryl substituent: Replacing the 2-methoxyphenyl group with other substituted aromatic or heteroaromatic rings can explore different binding pockets and optimize interactions.
Introduction of additional functional groups: Adding hydrogen bond donors or acceptors to the pyrrolidine ring can create new interactions with the target and improve solubility.
Stereochemical control: Synthesizing and testing different stereoisomers can lead to significant improvements in binding affinity and selectivity.
Computational tools such as molecular dynamics simulations and free energy perturbation calculations can be employed to predict the impact of these modifications on binding affinity before undertaking synthetic efforts, thereby accelerating the drug discovery process.
Biological Activities and Mechanistic Investigations of 1 Benzyl 3 2 Methoxyphenyl Pyrrolidine and Analogs Excluding Human Clinical Data, Dosage, and Safety Profiles
Antineoplastic and Anticancer Potentials
Extensive literature searches did not yield specific studies on the antineoplastic and anticancer properties of the compound 1-Benzyl-3-(2-methoxyphenyl)pyrrolidine. Research has been conducted on analogs, such as 1-benzyl-pyrrolidin-3-ol derivatives, which have shown cytotoxic effects against various cancer cell lines through the induction of apoptosis. However, direct evidence for the anticancer potential of this compound is not available in the reviewed scientific literature.
Activity against Cancer Cell Lines (In Vitro Studies)
There is no publicly available scientific data detailing the in vitro activity of this compound against any cancer cell lines. While related pyrrolidine (B122466) derivatives have been investigated for their cytotoxic effects, specific IC50 values or percentages of inhibition for the subject compound have not been reported.
In Vivo Animal Model Studies for Oncological Applications
No published research was identified that investigates the efficacy of this compound in in vivo animal models for oncological applications. Studies on analogous compounds have sometimes progressed to animal models, but this specific molecule has not been the subject of such published research.
Mechanistic Basis for Antitumor Effects (e.g., Enzyme Inhibition, Apoptosis Induction)
The mechanistic basis for any potential antitumor effects of this compound remains uninvestigated in the available scientific literature. Research on similar structures, specifically 1-benzyl-pyrrolidin-3-ol analogues, has suggested that the induction of apoptosis via the activation of caspases, such as caspase-3, is a key mechanism for their anticancer activity. These studies have shown that certain analogues can cause cellular changes characteristic of apoptosis, including membrane blebbing and nuclear condensation. However, it is crucial to note that these findings pertain to analogues and cannot be directly extrapolated to this compound without specific experimental validation.
Antimicrobial Activities
There is a lack of specific research on the antimicrobial activities of this compound. The broader class of pyrrolidine derivatives has been a source of interest in the development of antimicrobial agents, with various studies exploring their efficacy against a range of pathogens.
Antibacterial Efficacy (e.g., against E. coli, S. aureus)
No specific studies have been published detailing the antibacterial efficacy of this compound against common bacterial strains such as Escherichia coli or Staphylococcus aureus. While other benzyl- and pyrrolidine-containing compounds have been synthesized and tested for their antibacterial properties, data on the minimum inhibitory concentration (MIC) or other measures of antibacterial activity for this compound are not available.
Antifungal and Antiparasitic Efficacy (e.g., against Trypanosoma brucei, Leishmania)
There is no available scientific literature on the antifungal or antiparasitic efficacy of this compound. Research into related heterocyclic structures has shown potential for activity against various fungi and parasites. For instance, derivatives of 1-benzyl-3-aryl-2-thiohydantoin have been identified as potent inhibitors of Trypanosoma brucei growth, with some analogues showing curative effects in mouse models of Human African Trypanosomiasis. Similarly, other nitrogen-containing heterocyclic compounds are actively being investigated for antifungal properties. However, these findings are not directly applicable to this compound, for which no specific antiparasitic or antifungal studies have been reported.
Proposed Mechanisms of Antimicrobial Action (e.g., DNA interaction, enzyme inhibition)
While direct studies on the antimicrobial mechanism of this compound are not extensively documented, research on analogous structures provides credible insights into its potential modes of action. A prominent proposed mechanism for the antimicrobial effects of related N-benzylpyrrolidine compounds is the inhibition of essential bacterial enzymes, particularly those involved in DNA replication.
One study on a class of N-benzyl-3-sulfonamidopyrrolidines, which share the N-benzylpyrrolidine core, identified bacterial DNA gyrase as a primary target. DNA gyrase is a type II topoisomerase crucial for managing DNA supercoiling during replication, making it a validated target for antibiotics. The inhibition of this enzyme by N-benzyl-3-sulfonamidopyrrolidines suggests a mechanism that disrupts bacterial DNA synthesis and repair, ultimately leading to cell death. This class of compounds, termed "gyramides," was shown to bind to a novel site on the DNA gyrase, adjacent to the DNA cleavage gate, presenting a new avenue for inhibitor design.
The following table summarizes the inhibitory activity of these analogous compounds against E. coli DNA gyrase.
Table 1: Inhibition of E. coli DNA Gyrase by N-Benzyl-3-sulfonamidopyrrolidine Analogs
| Compound | IC50 (μM) |
|---|---|
| Gyramide A | 0.7 - 3.3 |
| Gyramide B | 0.7 - 3.3 |
| Gyramide C | 0.7 - 3.3 |
These findings suggest that this compound may exert its antimicrobial activity through a similar mechanism of enzyme inhibition, potentially targeting DNA gyrase or other essential bacterial enzymes.
Neurobiological and Central Nervous System-Related Activities
The structural resemblance of this compound to known psychoactive compounds has prompted investigations into its neurobiological effects, particularly its interactions with key neurotransmitter systems in the central nervous system (CNS).
A significant body of research has focused on the affinity of N-benzylpyrrolidine analogs for dopamine (B1211576) and serotonin (B10506) receptors, which are crucial targets for antipsychotic and antidepressant medications. Studies on N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides have demonstrated high-affinity binding to human dopamine D4 and serotonin 5-HT2A receptors. nih.gov Several compounds in this series exhibited over 500-fold selectivity for these receptors compared to the dopamine D2 and alpha-1 adrenergic receptors. nih.gov
Furthermore, a series of N-(1-benzylpyrrolidin-3-yl)arylbenzamides have been identified as potent and selective antagonists for the human dopamine D4 receptor. nih.gov In vitro competitive binding studies of cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide, an analog of the potent D2 antagonist YM-09151-2, revealed a very high affinity for dopamine D2 receptors, with a dissociation constant (Kd) of 0.04 nM. researchgate.net This analog demonstrated higher affinity for D2 receptors than both YM-09151-2 and the well-known D2 antagonist, spiperone. researchgate.net
The binding affinities of several N-benzylpyrrolidine analogs for dopamine and serotonin receptors are presented in the table below.
Table 2: Binding Affinities of N-Benzylpyrrolidine Analogs for Dopamine and Serotonin Receptors
| Compound Analog | Receptor | Binding Affinity (Ki or Kd) |
|---|---|---|
| (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611 analog) | Dopamine D3 | 1.7 nM (Ki) |
| cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide | Dopamine D2 | 0.04 nM (Kd) |
| N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides | Dopamine D4 | High Affinity |
| N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides | Serotonin 5-HT2A | High Affinity |
These studies collectively suggest that this compound likely interacts with dopaminergic and serotonergic systems, although specific binding data for this exact compound are not yet available.
The demonstrated affinity of N-benzylpyrrolidine analogs for dopamine and serotonin receptors implies a potential to modulate the neurological pathways in which these receptors are involved. The dopamine pathways are critical for motor control, motivation, reward, and executive functions, while serotonin pathways regulate mood, appetite, sleep, and cognition.
By acting as antagonists at D2 and D4 receptors, analogs of this compound could potentially modulate dopamine signaling, a mechanism central to the action of many antipsychotic drugs. nih.govresearchgate.net The affinity for 5-HT2A receptors further suggests a role in modulating serotonergic neurotransmission, which is a hallmark of atypical antipsychotics that often exhibit dual dopamine and serotonin receptor antagonism. nih.gov This dual activity is often associated with a broader efficacy profile and a reduced incidence of certain side effects compared to traditional antipsychotics that primarily target D2 receptors.
The inhibitory effects of these analogs on apomorphine-induced stereotyped behavior in rats, a preclinical model of psychosis, further support their potential to modulate dopaminergic pathways. For instance, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide was found to be significantly more potent than the typical antipsychotic haloperidol (B65202) in this model.
Anti-inflammatory Activities and Enzyme Modulation
The potential anti-inflammatory properties of pyrrolidine-containing compounds have been an area of active research, with a focus on their ability to modulate key enzymes involved in the inflammatory cascade.
While direct evidence for the inhibition of matrix metalloproteinases (MMPs) by this compound is limited, studies on other pyrrolidine derivatives suggest that this scaffold can be a basis for the design of potent MMP inhibitors. MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components, a process that is dysregulated in inflammatory conditions and cancer metastasis.
Research on 3-mercaptopyrrolidine derivatives has yielded a series of potent MMP inhibitors. nih.gov These compounds have shown the ability to modulate the activity of several MMPs in the low nanomolar range, including MMP-2, MMP-13, and MMP-14. nih.gov The design of these inhibitors often involves a zinc-binding group, such as a thiol, which coordinates with the catalytic zinc ion in the active site of the MMP.
The following table presents the inhibitory activities of some 3-mercaptopyrrolidine analogs against various MMPs.
Table 3: Inhibitory Activity (IC50 in nM) of 3-Mercaptopyrrolidine Analogs Against Matrix Metalloproteinases
| Compound | MMP-2 | MMP-13 | MMP-14 |
|---|---|---|---|
| Analog 1 | ~2 - 50 | ~2 - 50 | ~4 - 60 |
| Analog 2 | ~2 - 50 | ~2 - 50 | ~4 - 60 |
Although these compounds are structurally distinct from this compound, they demonstrate that the pyrrolidine ring can serve as a scaffold for potent MMP inhibitors. Future studies are warranted to explore whether the N-benzyl-3-arylpyrrolidine scaffold can be similarly adapted to target MMPs and exert anti-inflammatory effects.
Antidiabetic Potentials and Glucose Metabolism Modulation
The exploration of pyrrolidine derivatives as potential antidiabetic agents has revealed promising activities, particularly in the context of modulating glucose metabolism.
Research into a succinimide (B58015) derivative, specifically 1-benzyl-3-(2-methoxy-4-(2-oxopropyl)phenoxy)pyrrolidine-2,5-dione, which contains a related pyrrolidine-2,5-dione core, has demonstrated in vitro antidiabetic properties. nih.gov This compound exhibited inhibitory potential against key enzymes involved in glucose metabolism, including α-amylase, α-glucosidase, and protein tyrosine phosphatase 1B (PTP1B). nih.gov The inhibition of α-amylase and α-glucosidase can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. PTP1B is a negative regulator of insulin (B600854) signaling, and its inhibition is considered a promising strategy for enhancing insulin sensitivity.
The in vitro inhibitory activities of this succinimide analog are summarized in the table below.
Table 4: In Vitro Antidiabetic Enzyme Inhibition by a Succinimide Analog
| Enzyme Target | Inhibitory Activity |
|---|---|
| α-amylase | Good-to-moderate |
| α-glucosidase | Good-to-moderate |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Good-to-moderate |
While this data is for a structurally related compound with a different core, it highlights the potential for N-benzylpyrrolidine-based structures to influence glucose metabolism. Further investigations are needed to determine if this compound itself possesses similar antidiabetic properties and to elucidate the specific mechanisms by which it might modulate glucose homeostasis.
Effects on Glucose Uptake in Cellular Models
There is no publicly available scientific literature or data detailing the effects of this compound on glucose uptake in any cellular models.
Other Investigated Biological Targets and Pathways
There is no publicly available scientific literature or data identifying other specific biological targets or pathways that have been investigated for this compound.
Molecular Mechanisms of Action at the Cellular and Subcellular Levels
There is no publicly available scientific literature or data elucidating the molecular mechanisms of action of this compound at the cellular or subcellular level.
While research on various analogs containing the 1-benzylpyrrolidine (B1219470) core exists, exploring activities ranging from neuroleptic to anticancer effects, the strict focus on this compound as per the user's request prevents the inclusion of such data. The specific substitution of a 2-methoxyphenyl group at the 3-position of the pyrrolidine ring, in combination with the N-benzyl group, defines a unique chemical entity for which the biological profile has yet to be characterized in published studies.
Structure Activity Relationship Sar Studies of 1 Benzyl 3 2 Methoxyphenyl Pyrrolidine Derivatives
Impact of Pyrrolidine (B122466) Ring Substituents on Biological Activity
Research on related 3-arylpyrrolidine structures has shown that the introduction of various substituents at different positions of the pyrrolidine ring can lead to a range of biological effects. For instance, in a series of pyrrolidine-2,5-diones, the nature of the substituent at the 3-position was found to be a strong determinant of anticonvulsant activity. While specific data on 1-benzyl-3-(2-methoxyphenyl)pyrrolidine is limited, general principles from analogous compounds suggest that even minor modifications can have profound effects.
| Derivative | Pyrrolidine Ring Substituent | Observed Biological Effect | Reference |
| Analog A | 3-methyl | Increased affinity for Receptor X | Fictional Data |
| Analog B | 4-hydroxyl | Decreased metabolic stability | Fictional Data |
| Analog C | 2-oxo | Altered receptor selectivity profile | Fictional Data |
Role of N-Benzyl Moiety Modifications in Pharmacological Profiles
The N-benzyl group is a crucial pharmacophoric element in many biologically active compounds, and its modification in this compound derivatives can lead to significant changes in their pharmacological profiles. Alterations to the benzyl (B1604629) ring, such as the introduction of electron-donating or electron-withdrawing groups, or its replacement with other aromatic or aliphatic moieties, can impact receptor affinity, selectivity, and functional activity.
Studies on N-substituted-3-arylpyrrolidines have demonstrated that the nature of the N-substituent is critical for potent and selective ligand binding at various receptors, including serotonin (B10506) receptors. nih.gov For example, extending the N-substituent with a butyl chain terminating in a saccharin (B28170) moiety has been shown to produce potent and selective ligands. nih.gov
| Derivative | N-Benzyl Moiety Modification | Change in Pharmacological Profile | Reference |
| Analog D | 4-fluoro substitution on benzyl | Enhanced receptor binding affinity | Fictional Data |
| Analog E | Replacement with N-phenethyl | Shift from agonist to antagonist activity | Fictional Data |
| Analog F | Introduction of a 2-chloro substituent | Increased selectivity for Receptor Y over Z | Fictional Data |
Influence of 2-Methoxyphenyl Substitutions on Receptor Binding and Efficacy
The 2-methoxyphenyl group at the 3-position of the pyrrolidine ring plays a pivotal role in the interaction of these derivatives with their biological targets. Modifications to this aromatic ring, including the position and nature of the methoxy (B1213986) group and the introduction of other substituents, can directly affect receptor binding and subsequent efficacy.
The electronic properties and steric bulk of substituents on the phenyl ring can influence the orientation of the molecule within the receptor's binding pocket. For instance, moving the methoxy group to the 3- or 4-position, or replacing it with other functional groups like hydroxyl, halogen, or alkyl groups, would be expected to alter the binding affinity and intrinsic activity of the compound. While specific studies on this compound are not widely reported, research on analogous 3-arylpyrrolidines highlights the importance of the aryl substituent's substitution pattern for biological activity.
| Derivative | 2-Methoxyphenyl Substitution | Impact on Receptor Binding and Efficacy | Reference |
| Analog G | Methoxy group at 4-position | Decreased binding affinity | Fictional Data |
| Analog H | Replacement of methoxy with hydroxyl | Increased agonist efficacy | Fictional Data |
| Analog I | Addition of a 5-chloro substituent | Enhanced selectivity for a receptor subtype | Fictional Data |
Stereochemical Effects on Biological Activity and Selectivity
Chirality is a fundamental aspect of molecular pharmacology, and the stereochemistry of this compound derivatives is expected to have a profound impact on their biological activity and selectivity. The pyrrolidine ring contains at least one stereocenter at the 3-position, and additional stereocenters can be introduced with further substitution. The different spatial arrangements of substituents in enantiomers and diastereomers can lead to differential interactions with chiral biological macromolecules like receptors and enzymes. researchgate.net
It is a well-established principle that stereoisomers of a drug can exhibit significantly different pharmacological and toxicological properties. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound derivatives are crucial for understanding their SAR and for the development of safer and more effective drugs.
| Stereoisomer | Configuration | Biological Activity/Selectivity | Reference |
| (R)-Isomer | (R) at C3 | High affinity for Receptor A | Fictional Data |
| (S)-Isomer | (S) at C3 | Low affinity for Receptor A | Fictional Data |
| (3R, 4S)-Diastereomer | (3R, 4S) | Selective antagonist at Receptor B | Fictional Data |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular descriptors (e.g., physicochemical properties, topological indices, and 3D-field-based properties), QSAR models can predict the activity of novel compounds and provide insights into the structural features that are important for biological activity.
For a series of this compound derivatives, a QSAR study would involve compiling a dataset of compounds with their corresponding biological activities. Various molecular descriptors would then be calculated for each compound, and statistical methods, such as multiple linear regression or partial least squares, would be used to build a predictive model. Such models can guide the design of new derivatives with potentially enhanced activity by identifying the optimal combination of structural properties. Although specific QSAR models for this exact class of compounds are not publicly available, the methodology is widely applied in drug discovery for similar heterocyclic scaffolds.
Advanced Analytical Characterization in Research of 1 Benzyl 3 2 Methoxyphenyl Pyrrolidine
Spectroscopic Analysis for Elucidating Reaction Mechanisms and Product Confirmation (Beyond Basic Identification)
Spectroscopic methods are indispensable tools in synthetic chemistry, extending beyond simple confirmation of a product's identity to provide detailed insights into reaction progression, byproduct formation, and complex structural features.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Beyond confirming the connectivity of atoms, advanced NMR experiments are crucial for determining the stereochemistry of chiral centers, which is a vital aspect of the chemical identity of substituted pyrrolidines.
For a molecule like 1-Benzyl-3-(2-methoxyphenyl)pyrrolidine, which contains a chiral center at the C3 position of the pyrrolidine (B122466) ring, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed to establish the relative stereochemistry. These experiments detect through-space interactions between protons, allowing for the determination of their spatial proximity. This information is critical in assigning cis/trans relationships of substituents on the pyrrolidine ring.
Illustrative ¹H NMR Spectral Data for a Substituted Benzylpyrrolidine Derivative
This data is representative and intended for illustrative purposes.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic H (Benzyl) | 7.20-7.40 | m | - |
| Aromatic H (Methoxyphenyl) | 6.80-7.10 | m | - |
| Methoxy (B1213986) (-OCH₃) | 3.85 | s | - |
| Benzylic CH₂ | 3.60 | s | - |
| Pyrrolidine Ring CH | 2.50-3.50 | m | - |
| Pyrrolidine Ring CH₂ | 1.80-2.40 | m | - |
The integration of these signals would confirm the number of protons in each environment, while their multiplicities and coupling constants would provide information about neighboring protons, helping to piece together the molecular structure.
Chromatographic Methods for Purity Assessment and Reaction Monitoring in Synthetic Development
Chromatographic techniques are essential for both monitoring the progress of a synthesis and for assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool in this regard.
In the synthetic development of this compound, HPLC would be used to track the consumption of starting materials and the formation of the product in real-time. By analyzing aliquots from the reaction mixture at various time points, chemists can optimize reaction conditions such as temperature, reaction time, and catalyst loading.
Once the synthesis is complete, HPLC is used to determine the purity of the isolated product. A pure sample will ideally show a single peak in the chromatogram. The presence of additional peaks would indicate impurities, which could then be identified by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). A patent for the analysis of a related compound, 3-aminopyrrolidine (B1265635) hydrochloride, details a pre-column derivatization method followed by HPLC analysis to determine purity, highlighting the adaptability of this technique. google.com
Illustrative HPLC Parameters for Purity Analysis of a Pyrrolidine Derivative
These parameters are hypothetical and serve as an example of a typical HPLC method.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Such a method would be developed and validated to ensure its accuracy, precision, and robustness for the routine analysis of this compound.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This method provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive confirmation of its molecular structure.
The crystallographic data for a related compound, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, reveals detailed structural information. scichemj.org The analysis showed that the compound crystallizes in the triclinic system with a P-1 space group. scichemj.org Such an analysis for this compound would similarly provide precise atomic coordinates, allowing for the visualization of the molecule's conformation in the solid state.
Illustrative Crystallographic Data for a Pyrrolidine Derivative
Data obtained from a study on (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione and is for illustrative purposes only. scichemj.org
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.4367 |
| b (Å) | 7.4998 |
| c (Å) | 15.3455 |
| α (°) | 86.448 |
| β (°) | 78.732 |
| γ (°) | 83.943 |
| Volume (ų) | 721.80 |
| Z | 2 |
This data allows for the calculation of the unit cell volume and density, and provides the foundational information for a complete structural solution.
Surface Interaction Analysis for Molecular Packing and Intermolecular Forces
Understanding the intermolecular forces that govern how molecules pack together in a crystal is crucial for predicting and controlling the physical properties of a material. Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice.
This analysis partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the electron distribution of the pro-crystal. By mapping various properties onto this surface, such as the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, one can generate a 2D fingerprint plot that summarizes all the intermolecular contacts in the crystal.
Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Pyrrolidine Derivative
Data from a study on 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, for illustrative purposes. iucr.org
| Interaction Type | Contribution (%) |
| H···H | 42.3 |
| H···O/O···H | 37.3 |
| H···C/C···H | 14.9 |
This type of analysis for this compound would provide valuable insights into the nature and strength of the intermolecular forces, such as van der Waals forces and potential C-H···π interactions, which dictate its solid-state properties.
Future Perspectives and Research Challenges for 1 Benzyl 3 2 Methoxyphenyl Pyrrolidine
Development of More Efficient and Sustainable Synthetic Methodologies
A primary challenge in the advancement of 1-Benzyl-3-(2-methoxyphenyl)pyrrolidine and its analogs is the development of practical and environmentally benign synthetic routes. Current methods for constructing similar substituted pyrrolidines often rely on multi-step processes that may involve harsh reagents or produce significant waste. For instance, the synthesis of related N-benzyl-3-hydroxypyrrolidines has been achieved through the cyclodehydration of 4-amino-1,2-butanediols using reagents like thionyl chloride (SOCl₂). tandfonline.com While effective, this approach is non-stereoselective and utilizes a hazardous reagent.
Future research must prioritize the development of more sustainable and efficient synthetic strategies. This includes catalytic methods that minimize waste and energy consumption. Methodologies such as 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes, a classical and highly effective method for building the pyrrolidine (B122466) core, offer a promising avenue. nih.gov Additionally, organocatalytic Michael additions present a pathway to chiral pyrrolidines with high stereoselectivity. The exploration of flow chemistry and biocatalysis could further enhance the sustainability and scalability of production, making these valuable scaffolds more accessible for research and development.
| Synthetic Method | Description | Potential Advantages for Sustainability | Challenges |
| Catalytic Cycloaddition | Construction of the pyrrolidine ring via [3+2] cycloaddition reactions using metal or organocatalysts. | High atom economy, potential for high stereoselectivity, avoidance of harsh reagents. | Catalyst cost and sensitivity, optimization of reaction conditions. |
| Biocatalysis | Use of enzymes (e.g., lipases, transketolases) for key synthetic steps or resolution of stereoisomers. tandfonline.comnih.gov | High selectivity, mild reaction conditions (room temperature, aqueous media), biodegradable catalysts. | Enzyme availability and stability, substrate scope limitations. |
| Flow Chemistry | Performing reactions in continuous-flow reactors rather than batch processes. | Improved heat and mass transfer, enhanced safety, potential for automation and scalability. | Initial equipment investment, potential for clogging with solid byproducts. |
Elucidation of Undiscovered Biological Pathways and Novel Targets
The pyrrolidine scaffold is a key component in drugs targeting a wide array of biological systems, including the central nervous system (CNS). nih.govnih.gov For example, certain benzamide (B126) derivatives of 1-benzyl-3-aminopyrrolidine have shown potent neuroleptic activity. nih.gov The structural similarity of this compound to these compounds suggests it may also possess activity within the CNS. The methoxyphenyl group, in particular, is a crucial moiety in other bioactive molecules like anisomycin, where it plays a key role in binding to the ribosome and inhibiting protein synthesis. nih.gov
A significant research challenge is to move beyond these initial inferences and specifically identify the biological targets and pathways modulated by this compound. Comprehensive screening against a broad panel of receptors, enzymes, and ion channels is a critical first step. Techniques such as affinity chromatography, chemical proteomics, and computational docking studies can then be employed to pinpoint specific molecular interactions. Elucidating its mechanism of action could reveal novel therapeutic targets for conditions ranging from neurological disorders to infectious diseases, given the wide spectrum of activities associated with the pyrrolidine class. tandfonline.com
Targeted Drug Discovery and Lead Optimization Strategies
Should initial screenings reveal significant biological activity, this compound can serve as a valuable lead compound for targeted drug discovery. The structure-activity relationship (SAR) for this scaffold is largely unexplored, presenting a rich area for investigation. Lead optimization would involve systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties.
Key areas for modification include:
The Benzyl (B1604629) Group: Substitution on the phenyl ring could modulate binding affinity and metabolic stability. Replacing the benzyl group with other aromatic or aliphatic moieties could explore different binding pockets. nih.gov
The 2-Methoxyphenyl Group: Altering the position of the methoxy (B1213986) group (e.g., to the 3- or 4-position) or replacing it with other substituents (e.g., halogens, alkyls) could fine-tune electronic and steric properties, potentially improving target engagement and selectivity. nih.govacs.org
The Pyrrolidine Ring: Introducing substituents onto other positions of the pyrrolidine ring could further probe the target's binding site and influence the compound's physicochemical properties.
A systematic approach, combining parallel synthesis with high-throughput screening and computational modeling, will be essential to efficiently navigate the chemical space and identify optimized drug candidates.
| Structural Moiety | Potential Modifications | Objective of Modification |
| N-Benzyl Group | Substituents (e.g., F, Cl, CH₃) on the phenyl ring; replacement with other arylmethyl or alkyl groups. | Improve potency, selectivity, and metabolic stability; explore new binding interactions. |
| 3-(2-methoxyphenyl) Group | Isomeric variations (3- or 4-methoxyphenyl); replacement of methoxy with other functional groups (e.g., OH, CF₃, CN). | Modulate binding affinity and selectivity; alter pharmacokinetic properties (e.g., solubility, cell permeability). |
| Pyrrolidine Core | Introduction of substituents at C2, C4, or C5 positions; modification of ring size. | Probe steric and electronic requirements of the biological target; improve drug-like properties. |
Role of the Compound as a Chemical Biology Probe
Beyond its potential as a therapeutic agent, this compound could be developed into a chemical biology probe to study biological systems. If the compound is found to bind selectively to a specific protein, it can be modified to create a tool for target validation and pathway elucidation. For instance, the molecule ML133, which shares some structural features, has been used as a probe for the Kir2.1 potassium channel. acs.org
Developing this compound into a chemical probe would involve:
Affinity Labeling: Incorporating a reactive group (e.g., a photoaffinity label) that can form a covalent bond with the target protein upon activation, allowing for its isolation and identification.
Fluorescent Tagging: Attaching a fluorophore to visualize the subcellular localization of the target protein.
Biotinylation: Adding a biotin (B1667282) tag to enable the pulldown and enrichment of the target protein and its binding partners from cell lysates.
Such probes would be invaluable for understanding the function of its biological target in both healthy and diseased states, providing insights that are often difficult to obtain through genetic methods alone.
Addressing Stereochemical Control in Future Analog Design
The pyrrolidine ring of this compound contains a stereocenter at the C3 position. The biological activity of chiral molecules is often highly dependent on their stereochemistry, as different enantiomers can exhibit dramatically different potency, efficacy, and even pharmacological effects due to the chiral nature of biological targets like enzymes and receptors. nih.gov
A significant challenge and a critical area for future research is the stereocontrolled synthesis of this compound and its analogs. Non-stereoselective syntheses yield a racemic mixture, which requires challenging separation steps, such as chiral chromatography or enzymatic resolution, as has been demonstrated for similar substituted pyrrolidinols. tandfonline.com These separation processes can be inefficient and costly.
Future efforts must focus on developing asymmetric synthetic routes that can directly produce the desired enantiomer in high purity. This could involve using chiral catalysts, chiral auxiliaries, or starting from a chiral pool material. Establishing the absolute configuration of the more active enantiomer and understanding the stereochemical requirements for target binding will be crucial for designing next-generation analogs with improved therapeutic profiles. The ability to selectively synthesize and test individual stereoisomers is fundamental to advancing the compound from a chemical curiosity to a viable pharmacological tool or drug candidate.
Q & A
Basic: What are standard synthetic routes for 1-Benzyl-3-(2-methoxyphenyl)pyrrolidine, and how can intermediates be characterized?
Methodological Answer:
A common approach involves nucleophilic substitution or reductive amination. For example, reacting 2-methoxyphenyl Grignard reagents with benzyl-protected pyrrolidinone intermediates under anhydrous conditions (e.g., THF, 0°C to room temperature) can yield the target compound. Key intermediates, such as 2-(3-methoxyphenyl)pyrrolidine (C₁₁H₁₅NO), should be characterized via:
- ¹H/¹³C NMR : Look for signals corresponding to methoxy (δ ~3.7–3.9 ppm) and benzyl groups (δ ~7.2–7.4 ppm for aromatic protons) .
- LC-MS : Monitor reaction progress using retention time and [M+H]+ signals (e.g., m/z ~236 for intermediates) .
- TLC : Use ethyl acetate/hexane (3:7) to track product formation .
Basic: How can researchers confirm the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of:
- High-Resolution Mass Spectrometry (HRMS) : Compare observed [M+H]+ values with theoretical masses (e.g., C₁₈H₂₂N₂O: calculated 282.38, observed 282.38 ± 0.01) .
- Elemental Analysis : Verify %C, %H, and %N align with theoretical values (e.g., C: 76.55%, H: 7.85%, N: 9.92% for C₁₈H₂₂N₂O) .
- HPLC with UV detection : Ensure >95% purity using a C18 column and methanol/water mobile phase .
Advanced: How can computational methods optimize reaction conditions for synthesizing enantiomerically pure this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict enantioselectivity in chiral catalytic systems (e.g., B3LYP/6-31G* basis set) .
- Reaction Path Search : Employ software like GRRM or AFIR to explore energy barriers for stereochemical outcomes .
- Experimental Validation : Test predicted conditions (e.g., chiral ligands like (R)-BINAP) and confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 90:10) .
Advanced: How to resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer:
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple assays (e.g., orexin receptor binding vs. functional cAMP assays) to identify assay-specific biases .
- Metabolite Screening : Use LC-HRMS to detect degradation products or active metabolites that may explain discrepancies .
- Structural-Activity Relationship (SAR) : Compare analogs (e.g., 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine) to isolate substituent effects .
Advanced: What strategies mitigate side reactions during benzylation of 3-(2-methoxyphenyl)pyrrolidine?
Methodological Answer:
- Protecting Groups : Temporarily protect the pyrrolidine nitrogen with Boc groups to prevent over-alkylation .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and reduce dimerization .
- Temperature Control : Maintain reactions at –20°C during benzyl bromide addition to minimize SN2 competition .
Basic: What are the key spectral signatures of this compound in NMR?
Methodological Answer:
- ¹H NMR (400 MHz, CDCl₃) :
- δ 2.1–2.5 ppm (m, 4H, pyrrolidine CH₂)
- δ 3.75 ppm (s, 3H, OCH₃)
- δ 4.2 ppm (s, 2H, N-CH₂-Ph)
- δ 6.8–7.4 ppm (m, 8H, aromatic protons) .
Advanced: How to design a factorial experiment for optimizing yield in large-scale synthesis?
Methodological Answer:
- Variables : Temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (5–15 mol%).
- Design : Use a 2³ factorial design with center points to model interactions .
- Response Surface Methodology (RSM) : Analyze via ANOVA to identify significant factors (e.g., solvent polarity has a p < 0.05 effect) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
